5-(2-furyl)-N-(4-iodophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Overview
Description
5-(2-furyl)-N-(4-iodophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C18H10F3IN4O2 and its molecular weight is 498.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 497.98006 g/mol and the complexity rating of the compound is 574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and structural characterization of pyrazolo[1,5-a]pyrimidine derivatives are crucial in understanding their potential applications. For instance, studies have developed methods for synthesizing tritium-labeled SCH 58261, a non-xanthine A2A adenosine receptor antagonist, which could be useful for receptor characterization and drug development (Baraldi et al., 1996). Additionally, the crystal structure determination of similar compounds provides insights into their potential interactions with biological targets and can guide the design of more effective derivatives (Liu et al., 2016).
Biological Activity
Compounds within the pyrazolo[1,5-a]pyrimidine class have shown a variety of biological activities, including inhibition of cancer cell proliferation and potential as anti-inflammatory agents. For example, some newly synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives exhibited cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting their potential as anticancer agents (Hassan et al., 2014). Another study synthesized novel pyrazolopyrimidines derivatives showing both anticancer and anti-5-lipoxygenase activities, indicating their dual therapeutic potential (Rahmouni et al., 2016).
Receptor Binding Studies
The specific binding of pyrazolo[1,5-a]pyrimidine derivatives to adenosine receptors, such as A2A receptors in rat striatal membranes, demonstrates their utility in receptor characterization and drug development processes. The high specificity and affinity of these compounds for adenosine receptors make them valuable tools in neuroscience research (Baraldi et al., 1996).
Antiviral Activity
The development of benzamide-based 5-aminopyrazoles and their fused heterocycles has been explored for their anti-influenza A virus activity. Some of these compounds have demonstrated significant antiviral activities against bird flu influenza (H5N1), highlighting their potential in antiviral drug development (Hebishy et al., 2020).
Properties
IUPAC Name |
5-(furan-2-yl)-N-(4-iodophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F3IN4O2/c19-18(20,21)15-8-13(14-2-1-7-28-14)25-16-12(9-23-26(15)16)17(27)24-11-5-3-10(22)4-6-11/h1-9H,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGKHSAJTRUAPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC=C(C=C4)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F3IN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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